Tris(3-Carboxy-4-hydroxyphenyl)carbinol
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Overview
Description
Tris(3-Carboxy-4-hydroxyphenyl)carbinol is an organic compound known for its unique structure and properties It is characterized by three carboxy-4-hydroxyphenyl groups attached to a central carbinol (methanol) moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(3-Carboxy-4-hydroxyphenyl)carbinol typically involves the reaction of tris(4-hydroxyphenyl)methane with appropriate carboxylating agents. One common method includes the use of carbon dioxide in the presence of a base to introduce carboxyl groups at the ortho positions relative to the hydroxyl groups. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Tris(3-Carboxy-4-hydroxyphenyl)carbinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carboxyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens and nitrating agents can be used under acidic conditions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Tris(3-Carboxy-4-hydroxyphenyl)carbinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antioxidant and its role in cellular signaling pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of Tris(3-Carboxy-4-hydroxyphenyl)carbinol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways.
Comparison with Similar Compounds
Tris(4-hydroxyphenyl)methane: Lacks carboxyl groups, making it less versatile in certain reactions.
Tris(3,5-dicarboxy-4-hydroxyphenyl)carbinol: Contains additional carboxyl groups, which may enhance its reactivity and applications.
Uniqueness: Tris(3-Carboxy-4-hydroxyphenyl)carbinol stands out due to its balanced combination of hydroxyl and carboxyl groups, providing a unique set of chemical properties that make it suitable for a wide range of applications.
Properties
CAS No. |
639-56-5 |
---|---|
Molecular Formula |
C22H16O10 |
Molecular Weight |
440.4 g/mol |
IUPAC Name |
5-[bis(3-carboxy-4-hydroxyphenyl)-hydroxymethyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H16O10/c23-16-4-1-10(7-13(16)19(26)27)22(32,11-2-5-17(24)14(8-11)20(28)29)12-3-6-18(25)15(9-12)21(30)31/h1-9,23-25,32H,(H,26,27)(H,28,29)(H,30,31) |
InChI Key |
HLOZTRLQBMUCQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)(C3=CC(=C(C=C3)O)C(=O)O)O)C(=O)O)O |
Origin of Product |
United States |
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